

biological activities of piperazine derivatives in medicinal chemistry

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Compound of Interest

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The Piperazine Scaffold: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide to the Biological Activities of Piperazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a ubiquitous and versatile scaffold in medicinal chemistry.^{[1][2]} Its unique physicochemical properties, including its solubility, basicity, and conformational flexibility, make it a "privileged scaffold" for the design and synthesis of novel therapeutic agents.^{[1][3]} Piperazine derivatives have demonstrated a remarkable breadth of biological activities, leading to their successful application in a wide array of therapeutic areas, including oncology, infectious diseases, and neurology. This technical guide provides a comprehensive overview of the diverse biological activities of piperazine derivatives, with a focus on their anticancer, antimicrobial, antiviral, and central nervous system (CNS) effects. Detailed experimental protocols for key biological assays and visualizations of relevant signaling pathways are included to support researchers in the field of drug discovery and development.

Anticancer Activities of Piperazine Derivatives

Piperazine derivatives have emerged as a significant class of anticancer agents, targeting various hallmarks of cancer, including uncontrolled cell proliferation, angiogenesis, and

survival.[4][5] Their mechanism of action often involves the inhibition of key enzymes, such as protein kinases, which are critical for tumor growth and progression.

Kinase Inhibition

Many piperazine-containing compounds have been developed as potent inhibitors of receptor tyrosine kinases (RTKs) and intracellular kinases that are frequently dysregulated in cancer.

- **Epidermal Growth Factor Receptor (EGFR) Inhibition:** The EGFR signaling pathway plays a crucial role in cell proliferation and survival, and its aberrant activation is a common driver of tumorigenesis.[6] Piperazine derivatives have been successfully incorporated into EGFR inhibitors, acting as ATP-competitive agents that block the kinase activity of the receptor.[7]
- **Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition:** Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. The VEGFR-2 signaling pathway is a key regulator of this process.[8] Piperazine-based compounds have been designed to inhibit VEGFR-2 kinase activity, thereby disrupting tumor angiogenesis.[9][10]

Cytotoxicity and Antiproliferative Effects

Numerous studies have demonstrated the potent cytotoxic and antiproliferative effects of novel piperazine derivatives against a wide range of cancer cell lines.[6][11][12] These effects are often mediated through the induction of apoptosis and cell cycle arrest.

Table 1: Anticancer Activity of Representative Piperazine Derivatives

Compound/Derivative Class	Cancer Cell Line(s)	Activity Metric	Value	Reference(s)
Vindoline-piperazine conjugate (23)	MDA-MB-468 (Breast)	GI ₅₀	1.00 μ M	[11]
Vindoline-piperazine conjugate (25)	HOP-92 (Lung)	GI ₅₀	1.35 μ M	[11]
Chalcone-piperazine hybrid (7c)	Hela (Cervical)	IC ₅₀	0.19 μ M	[13]
Chalcone-piperazine hybrid (7c)	SGC7901 (Gastric)	IC ₅₀	0.41 μ M	[13]
Phenylpiperazine derivative (3p)	A549 (Lung)	IC ₅₀	nanomolar range	[7]
Piperazine-thiazolidinone (11)	HepG-2 (Liver)	IC ₅₀	0.03 μ M	[10]
Piperazine-chalcone hybrid	-	VEGFR-2 IC ₅₀	0.57 μ M - 1.48 μ M	[9]
Rhodanine-piperazine hybrid (10)	MCF-7 (Breast)	IC ₅₀	Comparable to Gefitinib	[14]
Rhodanine-piperazine hybrid (12)	MCF-7 (Breast)	IC ₅₀	Comparable to Gefitinib	[14]
4-Acyl-1-phenylaminocarbonyl-2-substituted-piperazine (31)	MCF7 (Breast)	IC ₅₀	-	[15]

4-Acyl-1-phenylaminocarbonyl-2-substituted-piperazine (32)	MCF7 (Breast)	IC ₅₀	-	[15]
Tin iminodiacetate conjugated with piperazinediium cation (18)	HCT15, HOP62, MCF7	-	Significant cytotoxicity	[16]
Tranlycypromine derivative (67)	KDM1A	IC ₅₀	0.0890 ± 0.02 μM	[16]
Imatinib derivative (69)	K562, HL60	IC ₅₀	0.03 μM, 0.02 μM	[16]
Benzhydryl piperazine derivative (86)	T47D (Breast)	GI ₅₀	0.31 μM	[16]

Antimicrobial and Antifungal Activities

The rise of antimicrobial resistance has created an urgent need for the development of new anti-infective agents.[17][18] Piperazine derivatives have shown significant promise in this area, exhibiting a broad spectrum of activity against various bacterial and fungal pathogens.[19][20]

Antibacterial Activity

The piperazine scaffold has been incorporated into numerous compounds with potent antibacterial properties. These derivatives often exhibit efficacy against both Gram-positive and Gram-negative bacteria, including drug-resistant strains.[17][21]

Antifungal Activity

In addition to their antibacterial effects, certain piperazine derivatives have demonstrated notable antifungal activity against a range of fungal species.[19]

Table 2: Antimicrobial and Antifungal Activity of Representative Piperazine Derivatives

Compound/Derivative Class	Microorganism (s)	Activity Metric	Value	Reference(s)
Chalcone-piperazine moiety	Candida albicans	MIC	2.22 µg/mL	[17][21]
Sparfloxacin and Gatifloxacin derivatives	Gram-positive bacteria	MIC	1-5 µg/mL	[17][21]
Flavone-piperazine hybrid (5b, 5i, 5j, 10s, 10t)	Various bacteria and fungi	MIC	10 µg/mL	
Piperazine hybridized coumarin indolylcyanoenone (11f)	Pseudomonas aeruginosa ATCC 27853	MIC	1 µg/mL	[22]
N,N'-Bis(1,3,4-thiadiazole)-piperazine (6c)	E. coli	MIC	8 µg/mL	
N,N'-Bis(1,3,4-thiadiazole)-piperazine (4, 6c, 6d)	S. aureus	MIC	16 µg/mL	
N,N'-Bis(1,3,4-thiadiazole)-piperazine (6d, 7b)	B. subtilis	MIC	16 µg/mL	
Ciprofloxacin derivative (5h, 5k, 5l)	Ciprofloxacin-resistant P. aeruginosa	MIC	16 µg/mL	[19]

Piperazine compound (RL- 308)	MRSA	MIC	2 µg/mL	[23]
Piperazine compound (RL- 328)	S. aureus	MIC	2 µg/mL	[23]

Antiviral Activities

The structural versatility of the piperazine moiety has also been exploited in the development of antiviral agents.[\[15\]](#) These compounds have shown activity against a range of viruses, including those of significant global health concern.

Table 3: Antiviral Activity of Representative Piperazine Derivatives

Compound/Derivative Class	Virus	Activity Metric	Value	Reference(s)
1,3,5-Triazine-piperazine (C34)	Potato Virus Y (PVY)	EC ₅₀	83 µg/mL	[24]
1,3,5-Triazine-piperazine (C32)	Potato Virus Y (PVY)	EC ₅₀	85 µg/mL	[24]
Flavonol-piperazine sulfonyl (S19)	Tobacco Mosaic Virus (TMV)	Curative EC ₅₀	110.4 µg/mL	[14]
Flavonol-piperazine sulfonyl (S19)	Tobacco Mosaic Virus (TMV)	Protective EC ₅₀	116.1 µg/mL	[14]
2-phenylpiperazine derivative (25)	Zika Virus (ZIKV)	IC ₅₀	3.9 µM	[5]
2-methylpiperazine derivative (8)	Dengue Virus (DENV)	IC ₅₀	10.7 µM	[5]
Diarylpyrimidine-piperazine (16)	HIV-1 (Wild-type)	EC ₅₀	0.0035 µM	[13]
Diarylpyrimidine-piperazine (16)	HIV-1 (E138K mutant)	EC ₅₀	0.0075 µM	[13]
Pyranopyridine-piperazine (DO11-37, DO11-42, DO11-45, DO11-46)	Hepatitis B Virus (HBV)	-	Significant reduction in virion production at 1 µM	

Central Nervous System (CNS) Activities

Piperazine derivatives have a long and successful history in the treatment of various CNS disorders.[25][26] Their ability to interact with a multitude of neurotransmitter receptors makes

them valuable scaffolds for the development of antipsychotics, antidepressants, anxiolytics, and agents for neurodegenerative diseases.[\[25\]](#)[\[27\]](#)

Neurotransmitter Receptor Modulation

The pharmacological effects of piperazine derivatives in the CNS are primarily mediated through their interaction with various neurotransmitter receptors.[\[28\]](#)

- **Dopamine Receptors:** Many antipsychotic drugs containing a piperazine moiety exert their effects by antagonizing dopamine D2 receptors.[\[26\]](#)
- **Serotonin Receptors:** Piperazine derivatives can act as agonists or antagonists at various serotonin (5-HT) receptor subtypes, contributing to their antidepressant and anxiolytic properties.[\[28\]](#)[\[29\]](#)
- **GABA Receptors:** The GABAergic system is the primary inhibitory neurotransmitter system in the CNS. Piperazine derivatives can modulate GABAergic neurotransmission, contributing to their anxiolytic and anticonvulsant effects.[\[28\]](#)

Neurodegenerative Diseases

Recent research has highlighted the potential of piperazine derivatives in the treatment of neurodegenerative disorders such as Alzheimer's disease.[\[16\]](#)[\[24\]](#)[\[30\]](#) These compounds may exert neuroprotective effects through various mechanisms, including the modulation of signaling pathways involved in neuronal survival and the inhibition of protein aggregation.

Table 4: CNS Activity of Representative Piperazine Derivatives

Compound/Derivative Class	Target	Activity Metric	Value	Reference(s)
Piperidine-piperazine derivative (11)	hH ₃ R	K _i	6.2 nM	[30]
Piperidine-piperazine derivative (11)	σ ₁ R	K _i	4.41 nM	[30]
Piperidine-piperazine derivative (11)	σ ₂ R	K _i	67.9 nM	[30]
Piperazine derivative (16)	hH ₃ R	K _i	12.7 nM	[30]
Piperazine derivative (16)	σ ₁ R	K _i	37.8 nM	[30]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the biological activities of piperazine derivatives.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[31][32][33][34]

Protocol:

- **Cell Seeding:** Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
- **Compound Treatment:** Treat the cells with various concentrations of the piperazine derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).

- **MTT Addition:** Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
- **Formazan Solubilization:** Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The reference wavelength should be greater than 650 nm.[\[31\]](#)

Zone of Inhibition Assay for Antimicrobial Activity

The zone of inhibition assay, also known as the Kirby-Bauer test, is a qualitative method used to determine the antimicrobial susceptibility of microorganisms.[\[3\]](#)[\[11\]](#)[\[35\]](#)[\[36\]](#)

Protocol:

- **Inoculum Preparation:** Prepare a standardized suspension of the test microorganism.
- **Plate Inoculation:** Evenly spread the microbial suspension onto the surface of an agar plate.
- **Compound Application:** Apply a sterile paper disc impregnated with a known concentration of the piperazine derivative to the center of the agar plate.
- **Incubation:** Incubate the plate under appropriate conditions for the test microorganism (e.g., 18-24 hours at 37°C).
- **Zone Measurement:** Measure the diameter of the clear zone of no microbial growth around the disc.

Plaque Reduction Assay for Antiviral Activity

The plaque reduction assay is a standard method for quantifying the infectivity of a lytic virus and evaluating the efficacy of antiviral compounds.[\[18\]](#)[\[23\]](#)[\[27\]](#)[\[37\]](#)

Protocol:

- **Cell Monolayer Preparation:** Seed susceptible host cells in multi-well plates to form a confluent monolayer.

- **Virus-Compound Incubation:** Pre-incubate a known amount of virus with serial dilutions of the piperazine derivative.
- **Infection:** Infect the cell monolayers with the virus-compound mixtures.
- **Overlay Application:** After an adsorption period, remove the inoculum and add a semi-solid overlay medium (e.g., containing agarose or methylcellulose) to restrict virus spread.
- **Incubation:** Incubate the plates for a period sufficient for plaque formation (days to weeks depending on the virus).
- **Plaque Visualization and Counting:** Fix and stain the cells to visualize and count the plaques. The percentage of plaque reduction is calculated relative to a virus control without the compound.

In Vitro Kinase Inhibition Assay (EGFR/VEGFR-2)

This assay measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.^{[1][4][9][15][16][22][38][39][40]}

Protocol:

- **Reaction Setup:** In a microplate, combine the recombinant kinase, a specific peptide substrate, and various concentrations of the piperazine derivative in a kinase assay buffer.
- **Reaction Initiation:** Initiate the kinase reaction by adding ATP.
- **Incubation:** Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period.
- **Detection:** Stop the reaction and measure the amount of product formed (e.g., phosphorylated substrate or ADP). This is often done using luminescence-based or fluorescence-based detection reagents.
- **Data Analysis:** Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

Receptor Binding Assay (Dopamine, Serotonin, GABA)

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.^{[2][7][8][20][29]}

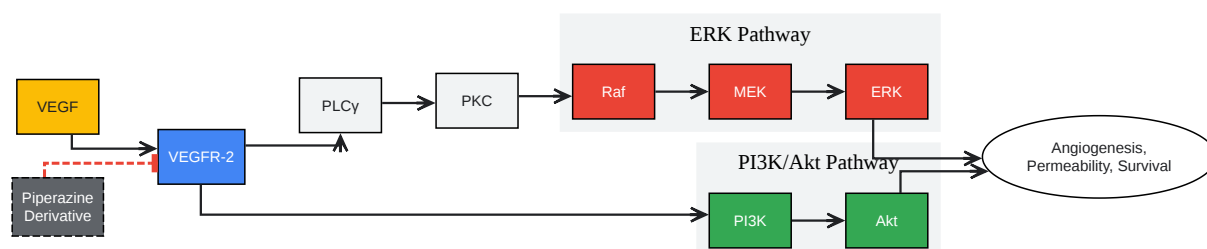
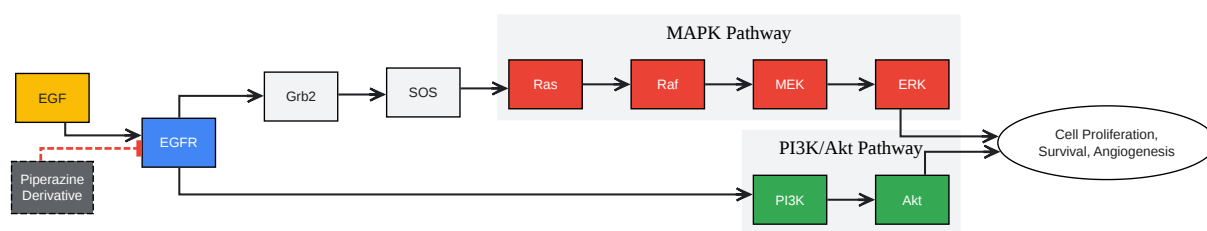
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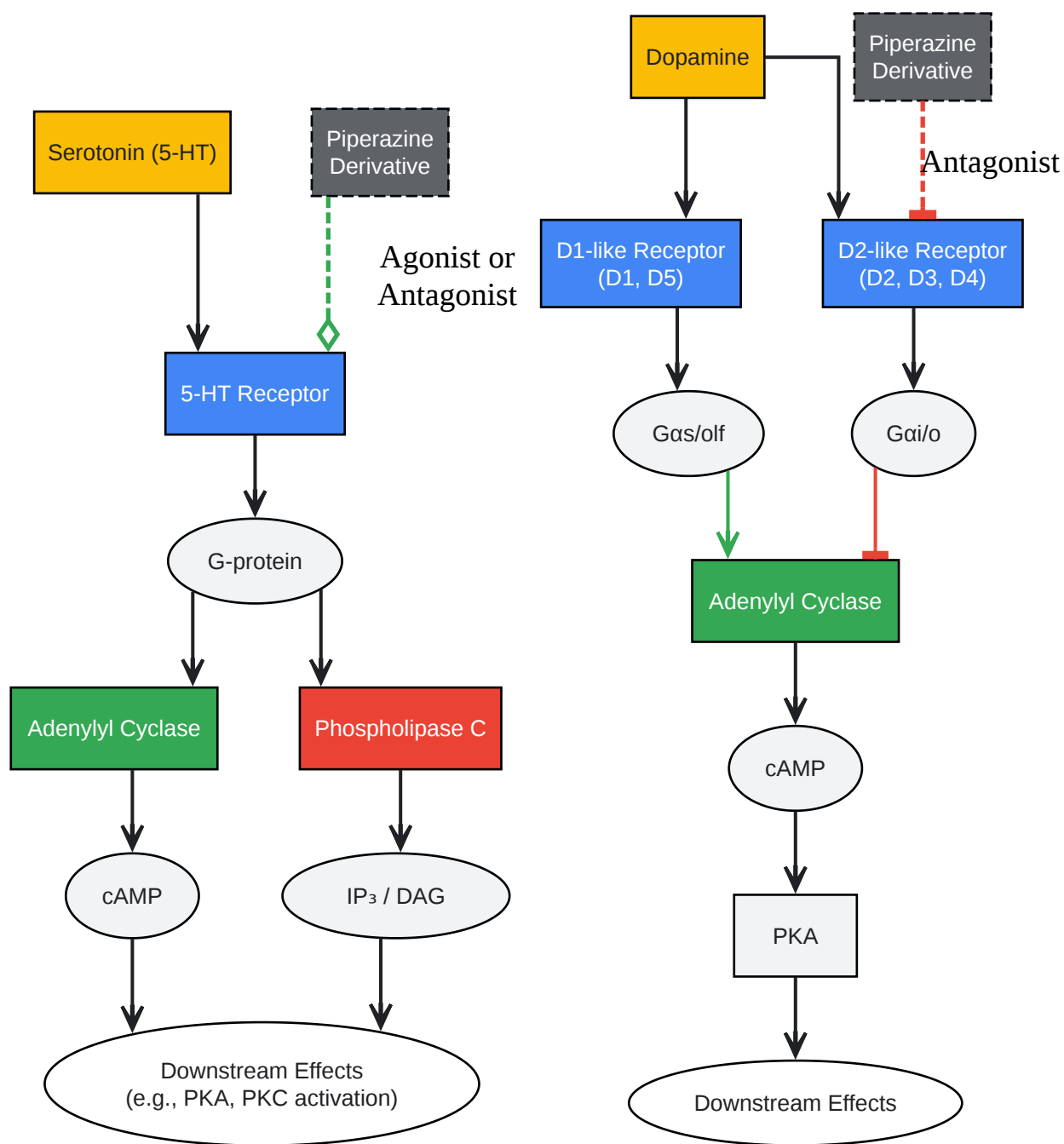
- **Membrane Preparation:** Prepare cell membranes expressing the target receptor.
- **Competitive Binding:** In a microplate, incubate the membranes with a specific radiolabeled ligand and varying concentrations of the unlabeled piperazine derivative.
- **Incubation:** Allow the binding reaction to reach equilibrium.
- **Filtration:** Rapidly separate the bound and free radioligand by filtration through a glass fiber filter.
- **Radioactivity Measurement:** Measure the radioactivity retained on the filters using a scintillation counter.
- **Data Analysis:** Determine the concentration of the piperazine derivative that inhibits 50% of the specific binding of the radioligand (IC_{50}) and calculate the binding affinity (K_i).

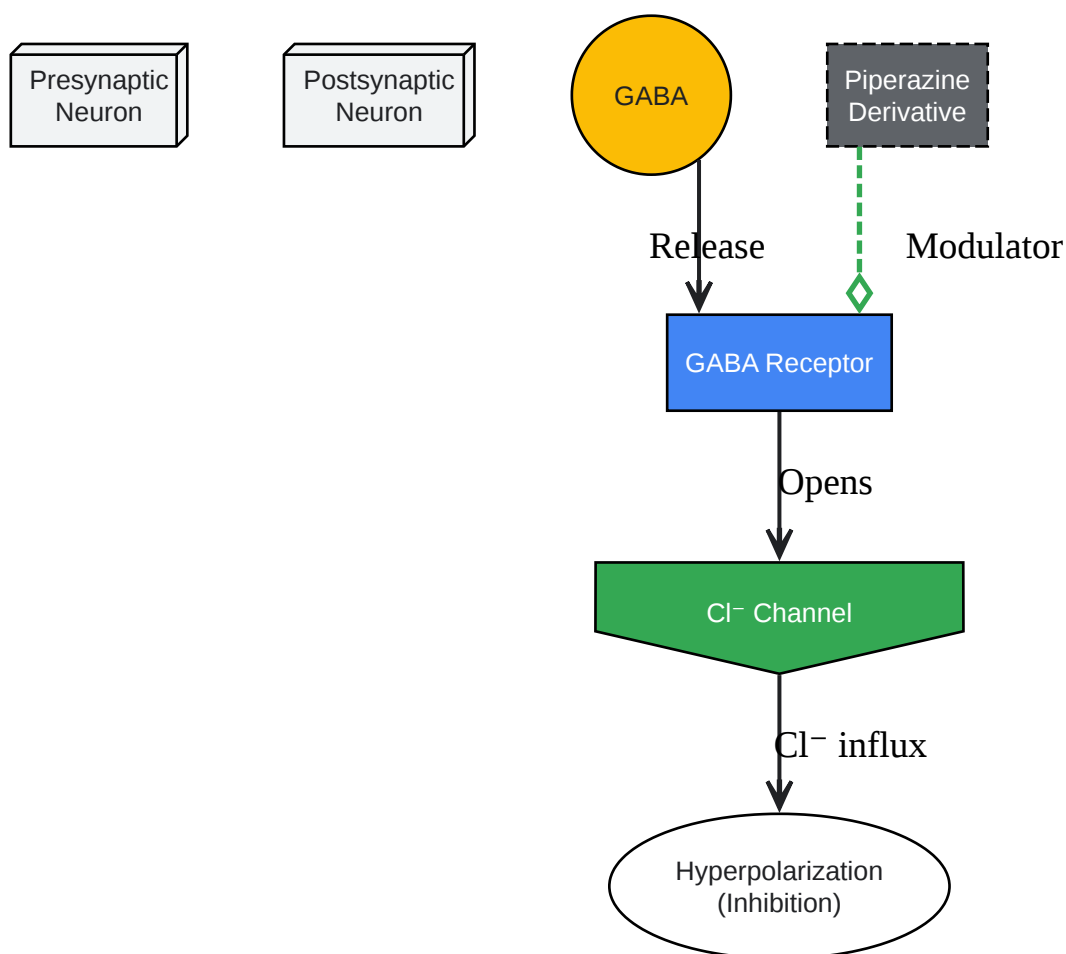
Signaling Pathways and Visualizations

The biological effects of piperazine derivatives are mediated through their interaction with and modulation of various intracellular signaling pathways. The following diagrams, created using the DOT language for Graphviz, illustrate the core components of key pathways targeted by these compounds.

EGFR Signaling Pathway







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